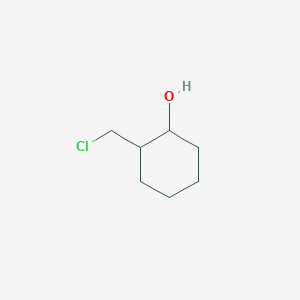

2-(Chloromethyl)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAROSANKCOAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969851 | |

| Record name | 2-(Chloromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113662-55-8, 54599-42-7 | |

| Record name | 2-(Chloromethyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113662-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC100900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Features and Chemical Significance of Halomethylated Cycloalcohols

Halomethylated cycloalcohols, such as 2-(Chloromethyl)cyclohexanol (B12915931), are a class of organic compounds characterized by a cyclic alcohol backbone with a halogen-containing methyl group attached to an adjacent carbon atom.

The significance of this compound lies in the proximate positioning of the nucleophilic hydroxyl group and the electrophilic chloromethyl group. This 1,2-relationship is key to its reactivity, enabling facile intramolecular reactions. For instance, under basic conditions, the alcohol can be deprotonated to form an alkoxide, which can then readily displace the adjacent chloride via an intramolecular Williamson ether synthesis, leading to the formation of a strained, yet highly reactive, bicyclic ether (an epoxide). The stereochemistry of the starting alcohol (cis or trans) dictates the stereochemical outcome of such reactions. The trans isomer, with the hydroxyl and chloromethyl groups on opposite faces of the cyclohexane (B81311) ring, is particularly well-suited for backside attack to form the epoxide. youtube.com

This inherent reactivity makes this compound and related vicinal haloalcohols valuable intermediates. researchgate.net The ability to form an epoxide ring, which can then be opened by a wide range of nucleophiles, provides a strategic pathway to introduce diverse functionalities with regio- and stereocontrol.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key properties of the compound.

| Property | Value |

| Molecular Formula | C₇H₁₃ClO |

| Average Mass | 148.630 Da |

| Monoisotopic Mass | 148.065493 Da |

| IUPAC Name | 2-(chloromethyl)cyclohexan-1-ol |

| Data sourced from ChemSpider. chemspider.com |

Research Landscape and Potential Areas of Investigation for 2 Chloromethyl Cyclohexanol

Established Synthetic Routes to this compound

The synthesis of this compound can be approached through several established methods, each with its own set of reagents and reaction conditions.

Halogenation of Cyclohexanol (B46403) Derivatives

One of the primary methods for synthesizing chlorohydrins, such as 2-chlorocyclohexanol, involves the halogenation of cyclohexene. orgsyn.orgoc-praktikum.de This reaction is a foundational technique in organic synthesis. The process typically involves the reaction of cyclohexene with a source of hypochlorous acid (HOCl). orgsyn.org

A common procedure involves generating hypochlorous acid in situ. This can be achieved by reacting chlorine gas with a suspension of mercuric oxide in water. orgsyn.org The mixture must be kept at a low temperature, typically below 5°C, to ensure the stability of the hypochlorous acid. orgsyn.org The cyclohexene is then introduced to this solution, leading to the formation of 2-chlorocyclohexanol. The product is subsequently isolated through steam distillation and extraction. orgsyn.org

An alternative method for generating the active halogenating species is the use of chloramine-T trihydrate in the presence of an acid, such as sulfuric acid, in a solvent system like acetone (B3395972) and water. oc-praktikum.de This approach offers a different pathway to the same product, with the reaction progress often monitored by testing for the presence of unreacted oxidant. oc-praktikum.de

Table 1: Comparison of Halogenation Methods for Cyclohexanol Derivatives

| Method | Reagents | Key Conditions | Typical Yield |

|---|---|---|---|

| Hypochlorous Acid from Cl2/HgO | Cyclohexene, Chlorine, Mercuric Oxide, Water | Low temperature (below 5°C), followed by steam distillation | 70-73% orgsyn.org |

| Chloramine-T | Cyclohexene, Chloramine-T trihydrate, Sulfuric Acid, Acetone/Water | Reflux, followed by steam distillation | ~66% oc-praktikum.de |

Alkylation Reactions Utilizing Chloromethylating Reagents

The introduction of a chloromethyl group onto a cyclohexanol framework can also be achieved through alkylation reactions. These methods typically involve the use of potent chloromethylating agents. A key reagent in this class is chloromethyl methyl ether (CH3OCH2Cl), which can be used to introduce a methoxymethyl (MOM) group onto an alcohol. While this reaction is primarily for protection, the underlying principles are relevant to chloromethylation. The reaction of an alcohol with chloromethyl methyl ether is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine, to neutralize the hydrochloric acid byproduct. orgsyn.org

The Blanc chloromethylation is a classic example of introducing a chloromethyl group onto an aromatic ring, using formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride. youtube.comyoutube.com This reaction proceeds via an electrophilic aromatic substitution mechanism. While this specific reaction targets aromatic systems, the principles of generating a chloromethyl electrophile are pertinent to the development of methods for other substrates like cycloalkanes.

Cyclopropanation and Hydrolysis Approaches (e.g., Simmons-Smith Variants)

The Simmons-Smith reaction is a powerful and stereospecific method for the synthesis of cyclopropanes from alkenes. wikipedia.orgmdpi.comyoutube.commasterorganicchemistry.com It traditionally utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid intermediate, which then reacts with an alkene in a concerted fashion. wikipedia.orgyoutube.com This preserves the stereochemistry of the starting alkene in the cyclopropane (B1198618) product. wikipedia.org

While the classic Simmons-Smith reaction introduces a simple CH2 group, modifications have been developed to introduce substituted methylene (B1212753) groups. For instance, using a modified reagent could potentially lead to a chloromethyl-substituted cyclopropane. Subsequent hydrolysis or ring-opening of this cyclopropane intermediate under acidic conditions could then yield a this compound structure. The regioselectivity of the ring-opening would be a critical factor in determining the final product.

A significant advancement in this area is the Furukawa modification, which employs diethylzinc (B1219324) (Et2Zn) and diiodomethane, enhancing the reactivity and allowing for the cyclopropanation of a wider range of alkenes, including those that are prone to cationic polymerization. wikipedia.orgmdpi.com

Exploratory Synthetic Pathways and Analogous Preparations

Beyond the established routes, ongoing research explores novel and potentially more efficient or selective methods for the synthesis of this compound and its analogs.

Electrophilic Chloromethylation Reactions on Cycloalkane Systems

Direct electrophilic chloromethylation of a cycloalkane like cyclohexane (B81311) is a challenging transformation. Cycloalkanes are generally unreactive towards electrophiles due to the stability of their C-H and C-C sigma bonds. youtube.com However, the development of highly reactive electrophilic reagents or catalytic systems could potentially enable such a direct functionalization.

Reactions analogous to the Friedel-Crafts reaction, which is used for aromatic compounds, could be envisioned. This would require a potent chloromethylating agent and a catalyst capable of activating the C-H bond of the cycloalkane. The generation of a carbocation on the cyclohexane ring would be a key intermediate, which would then be attacked by the chloromethylating species. The mechanism would likely involve the formation of a highly reactive electrophile, such as a chloromethyl cation or a related complex. youtube.comyoutube.com

Functional Group Interconversions on Precursor Molecules

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.comub.eduimperial.ac.uk This strategy can be effectively applied to the synthesis of this compound from a variety of precursor molecules.

One plausible route involves starting with a precursor that already contains the desired carbon skeleton, such as (2-hydroxycyclohexyl)methanol. The primary alcohol in this precursor could then be selectively converted to a chloride. Several reagents are available for this transformation, including thionyl chloride (SOCl2) or the Appel reaction, which uses triphenylphosphine (B44618) (PPh3) and carbon tetrachloride (CCl4). fiveable.mevanderbilt.edu The choice of reagent would be crucial to avoid side reactions, such as dehydration of the secondary alcohol.

Table 2: Reagents for the Conversion of Alcohols to Alkyl Chlorides

| Reagent | Description | Stereochemistry |

|---|---|---|

| Thionyl Chloride (SOCl2) | Converts alcohols to alkyl chlorides. fiveable.me | Inversion of configuration. fiveable.me |

| Triphenylphosphine (PPh3) and Carbon Tetrachloride (CCl4) (Appel Reaction) | A mild method for converting alcohols to alkyl chlorides. fiveable.me | Inversion of stereochemistry. |

| Methanesulfonyl Chloride (MsCl) followed by Nucleophilic Substitution | The alcohol is first converted to a good leaving group (mesylate), which is then displaced by a chloride ion. | Inversion of stereochemistry at the substitution center. |

Another approach could start from a molecule like 2-(chloromethyl)cyclohexanone. The ketone functionality could then be reduced to the corresponding alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). solubilityofthings.com The choice of reducing agent would influence the stereoselectivity of the reaction, potentially leading to different diastereomers of the final product.

These exploratory pathways highlight the versatility of modern synthetic organic chemistry in accessing complex molecular architectures like this compound.

Stereocontrolled Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is a nuanced challenge in organic chemistry, driven by the need for stereochemically pure building blocks in the creation of complex molecules and pharmaceuticals. The presence of two adjacent chiral centers, one bearing a hydroxyl group and the other a chloromethyl group, gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of these substituents defines the molecule's properties and reactivity. Achieving control over this stereochemistry requires sophisticated synthetic strategies, which can be broadly categorized into direct asymmetric synthesis and the resolution of racemic mixtures.

Direct asymmetric approaches aim to create a specific desired stereoisomer from a prochiral precursor, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction. Alternatively, a racemic mixture containing all possible stereoisomers can be synthesized and then separated into individual enantiomers through resolution techniques.

The primary strategies for the stereocontrolled synthesis of this compound stereoisomers involve two main pathways: the stereoselective reduction of a prochiral ketone precursor, 2-(chloromethyl)cyclohexanone, or the enantioselective ring-opening of cyclohexene oxide.

Stereoselective Reduction of 2-(Chloromethyl)cyclohexanone:

A powerful method for establishing the stereochemistry of substituted cyclohexanols is the diastereoselective reduction of the corresponding cyclohexanone. The reduction of 2-(chloromethyl)cyclohexanone can yield either the cis or trans diastereomer, depending on the reducing agent and reaction conditions. For instance, hydride reagents can exhibit facial selectivity based on steric hindrance, with smaller reagents like sodium borohydride often favoring axial attack to yield the equatorial alcohol (trans product), while bulkier reagents may favor equatorial attack to give the axial alcohol (cis product).

To achieve enantioselectivity, this reduction can be performed using chiral catalysts. Organocatalysis, particularly using chiral secondary amines or thioureas, has proven effective in the asymmetric Michael addition to form substituted cyclohexanones, which can then be reduced stereoselectively. rsc.org Another highly effective method is the use of biocatalysts, such as alcohol dehydrogenases (ADHs) from various microorganisms. A bienzymatic cascade, combining an ene-reductase (ERED) and an ADH, has been successfully employed to synthesize optically active chlorohydrins from α-chloroenones with excellent diastereomeric and enantiomeric excess. nih.gov This approach could be adapted for 2-(chloromethyl)cyclohexanone, where the choice of ADH (which can exhibit either prelog or anti-prelog selectivity) dictates which enantiomer of the alcohol is formed.

Enantioselective Ring-Opening of Cyclohexene Oxide:

The ring-opening of symmetrical epoxides like cyclohexene oxide with a suitable nucleophile is a classic and powerful method for generating 1,2-disubstituted cyclohexanes. nih.gov To synthesize this compound, a "CH₂Cl⁻" synthon is required. This can be achieved using a chloromethyl-organometallic reagent, such as a Grignard or organolithium reagent. The key to this approach is the use of a chiral catalyst to desymmetrize the meso-epoxide, leading to an enantiomerically enriched product.

Chiral ligands, often based on salen, BINOL, or chiral diamines, can be complexed with metal ions (e.g., Cr, Co, Ga, Li) to create a chiral Lewis acid catalyst. researchgate.netsioc-journal.cn This catalyst coordinates to the epoxide, activating it for nucleophilic attack and directing the nucleophile to one of the two enantiotopic carbon atoms. For example, the enantioselective ring-opening of cyclohexene oxide with phenyllithium (B1222949) has been achieved using chiral Schiff base ligands, yielding enantioenriched trans-2-phenylcyclohexanol. scielo.org.mx A similar system could theoretically be developed for a chloromethyl nucleophile.

Below is a table summarizing representative results for enantioselective approaches on analogous substrates, illustrating the potential of these methods for synthesizing chiral this compound.

Table 1: Representative Enantioselective Syntheses of Chiral Cyclohexanol Derivatives

| Precursor | Reagent/Catalyst System | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | Glucose-based thiourea (B124793) catalyst / Nitroolefin | Substituted Cyclohexanol (after reduction) | High | >99:1 | up to 97% | rsc.org |

| 1-Aryl-2-chlorobut-2-en-1-one | Ene-Reductase (ERED) + Alcohol Dehydrogenase (ADH) | Aromatic Chlorohydrin | >99% | >99:1 | >99% | nih.gov |

| Cyclohexene Oxide | Phenyl Lithium / Chiral Ga(Salen) Catalyst | trans-2-Phenylcyclohexanol | Good | N/A | up to 73% | sioc-journal.cn |

When a synthesis produces a racemic mixture of this compound, the enantiomers must be separated through a process known as chiral resolution. The most common and industrially relevant methods include the formation of diastereomeric salts and kinetic resolution using enzymes. wikipedia.orgnih.gov

Resolution by Diastereomeric Salt Formation:

This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric derivatives. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org For an alcohol like this compound, it must first be derivatized to introduce an acidic or basic handle. A common strategy is to convert the alcohol to a hemiphthalate or other acidic ester by reacting it with an anhydride. This racemic acid derivative can then be treated with an enantiomerically pure chiral base, such as brucine, strychnine, or (S)-1-phenylethylamine. libretexts.orgnih.gov One of the resulting diastereomeric salts will typically be less soluble and will crystallize out of the solution. After separation, the salt is treated with a strong acid to cleave the resolving agent and yield the enantiomerically pure acidic ester, which can then be hydrolyzed back to the optically active alcohol.

Enzymatic Kinetic Resolution (EKR):

Kinetic resolution is a highly efficient method that exploits the different reaction rates of two enantiomers with a chiral catalyst, most commonly an enzyme. mdpi.com Lipases are a class of enzymes frequently used for the resolution of secondary alcohols due to their commercial availability, stability in organic solvents, and high enantioselectivity. researchgate.netmdpi.com

In a typical EKR of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) is used to catalyze an acylation reaction in a non-polar organic solvent. An acyl donor, often an activated ester like vinyl acetate, is added to the mixture. The enzyme will selectively acylate one of the alcohol enantiomers at a much faster rate than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of one enantiomer as the unreacted alcohol and the other as its corresponding ester. These two compounds have different functional groups and can be easily separated by standard techniques like column chromatography. This method can provide both enantiomers in high optical purity. rsc.org A more advanced version, dynamic kinetic resolution (DKR), incorporates a racemization catalyst that continuously converts the slow-reacting enantiomer back into the racemate, allowing for a theoretical yield of 100% for the desired acylated product. mdpi.com

Table 2: Examples of Chiral Resolution of Alcohols

| Racemic Substrate | Resolution Method | Resolving Agent / Catalyst | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Racemic Carboxylic Acid | Diastereomeric Salt Crystallization | Quinidine (chiral base) | Separated (+) and (-) acid enantiomers | High | citedrive.com |

| trans-1,2-Cyclohexanedicarboxylic Acid | Diastereomeric Salt Crystallization | (S)-Phenylethylamine | trans-(1S,2S)-acid | 97% | nih.gov |

| (R,S)-1-Phenylethanol | Dynamic Kinetic Resolution (DKR) | Lipase (CALB) + Ru-complex | (R)-1-Phenylethyl acetate | 98% | mdpi.com |

Reactivity and Mechanistic Investigations of 2 Chloromethyl Cyclohexanol Transformations

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary chloride of the chloromethyl group is susceptible to attack by nucleophiles, leading to either intermolecular displacement or intramolecular cyclization, depending on the reaction conditions and the nature of the nucleophile.

The chloromethyl group in 2-(chloromethyl)cyclohexanol (B12915931) can undergo bimolecular nucleophilic substitution (SN2) reactions with various nucleophiles. youtube.commasterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. youtube.com The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.comnih.gov Stronger nucleophiles generally lead to faster reaction rates. For instance, reactions with organolithium compounds, such as phenyllithium (B1222949) or methyllithium, can lead to the formation of the corresponding substituted cyclohexanol (B46403) derivatives. The presence of a catalyst, like copper(I) iodide, can influence the product distribution in these reactions. researchgate.net

Mechanistically, the SN2 reaction proceeds through a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (chloride). masterorganicchemistry.com This results in an inversion of configuration at the reaction center. The transition state involves a trigonal bipyramidal arrangement where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. masterorganicchemistry.com

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the adjacent chloromethyl group, leading to the formation of a cyclic ether through an intramolecular Williamson ether synthesis. This reaction is a classic example of a base-mediated intramolecular cyclization. researchgate.netnih.govrsc.org

The primary product of this intramolecular cyclization is 7-oxabicyclo[4.1.0]heptane, also known as cyclohexene (B86901) oxide. nist.govnih.govsigmaaldrich.com This transformation represents a pathway to fused bicyclic systems from a monocyclic precursor. The reaction proceeds via an intramolecular SN2 mechanism, where the alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming the epoxide ring.

The formation of such fused systems is significant in organic synthesis, providing access to structurally complex molecules. For example, derivatives of 7-oxabicyclo[4.1.0]heptane are found in various biologically active compounds and are useful synthetic intermediates. chemicalbook.com

Elimination Reactions and Ring Transformations

Beyond simple substitution and cyclization, this compound can undergo elimination and more complex ring-transforming reactions, highlighting the interplay between its two functional groups.

Under acidic conditions and heat, this compound can undergo dehydration, an elimination reaction where a molecule of water is removed to form an alkene. libretexts.orglakeland.edubeyondbenign.org The reaction is typically catalyzed by strong acids like sulfuric acid or phosphoric acid. youtube.com The acid protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.orglibretexts.org

The departure of the water molecule generates a carbocation intermediate. libretexts.orglabster.com A subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) leads to the formation of a double bond and regenerates the acid catalyst. youtube.com This process generally follows an E1 (elimination, unimolecular) mechanism. libretexts.org

Depending on which adjacent proton is removed, a mixture of isomeric chloromethylcyclohexenes can be formed. The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the stereochemistry of the starting material can also influence the product distribution, particularly in E2 (elimination, bimolecular) reactions which require a specific anti-periplanar arrangement of the proton and the leaving group. libretexts.orgyoutube.com Competition between substitution (SN1) and elimination (E1) reactions is also possible, especially when nucleophilic counter-ions from the acid (e.g., chloride from HCl) are present.

The structure of this compound provides a framework for potential ring expansion reactions, where the six-membered ring can be enlarged to a seven-membered ring. rsc.orgyoutube.com These transformations often proceed through carbocation or radical intermediates. youtube.comorganic-chemistry.org

A notable class of ring expansion reactions involves radical intermediates, exemplified by the Dowd-Beckwith ring expansion. wikipedia.orgdigitellinc.com While the classic Dowd-Beckwith reaction involves a β-keto ester, analogous transformations can be envisaged for other systems capable of generating a radical that can induce ring expansion. youtube.comnih.govnih.gov

In the context of a this compound derivative, a radical could be generated at the exocyclic carbon by, for example, reaction with a radical initiator like AIBN and a reagent such as tributyltin hydride. This primary alkyl radical could then add to a suitably positioned radical acceptor on the ring, such as a carbonyl group if the alcohol were oxidized to a ketone. The resulting bicyclic alkoxy radical intermediate would then undergo fragmentation to produce a ring-expanded carbon-centered radical. wikipedia.orgdigitellinc.com This new radical would then be trapped, often by hydrogen atom abstraction from the tin hydride, to yield the final, stable ring-expanded product. wikipedia.org These radical-mediated rearrangements are powerful tools for constructing larger ring systems, which are often challenging to synthesize via other methods. rsc.orgnih.gov

Ring Expansion Reactions Initiated by the Chloromethyl Group

Carbocationic Rearrangements Leading to Expanded Rings

The structure of this compound is predisposed to undergo ring expansion through carbocationic rearrangements, a class of reactions driven by the formation of a more stable molecular structure. These transformations are mechanistically similar to well-known reactions like the Tiffeneau-Demjanov and Wagner-Meerwein rearrangements. numberanalytics.comwikipedia.org

This type of rearrangement is a common strategy in organic synthesis for accessing seven-membered rings from readily available six-membered precursors. wikipedia.org The driving force is the thermodynamic preference for the more stable carbocation intermediate (secondary or tertiary within the expanded ring) and the relief of ring strain. youtube.com

Metal-Mediated Ring Expansion Methodologies

The ring expansion of this compound can be effectively promoted and controlled using metal-based reagents, particularly Lewis acids. Lewis acids can coordinate to either the chlorine atom of the chloromethyl group or the oxygen atom of the hydroxyl group. This coordination enhances the leaving group ability of the respective group, facilitating the formation of the critical carbocation intermediate that initiates the rearrangement. nih.gov

For example, a Lewis acid can assist in the departure of the chloride ion, triggering the 1,2-alkyl shift and subsequent ring expansion to a cycloheptanone (B156872) scaffold. nih.gov This method offers a pathway to the desired ring-expanded product under potentially milder conditions than those required for purely solvolytic reactions. The choice of Lewis acid and reaction conditions can influence the efficiency and selectivity of the rearrangement cascade. nih.gov

Table 1: Comparison of Ring Expansion Methodologies

| Method | Initiating Step | Key Intermediate | Driving Force | Primary Product |

|---|---|---|---|---|

| Carbocationic Rearrangement | Loss of Cl⁻ (often solvent-assisted) | Primary carbocation, then rearranged secondary/tertiary carbocation | Formation of a more stable carbocation and relief of ring strain | Cycloheptanone derivative |

| Metal-Mediated Rearrangement | Lewis acid coordination to Cl or OH | Lewis acid-activated complex, carbocation | Enhanced leaving group ability, formation of stable carbocation | Cycloheptanone derivative |

Oxidation and Reduction Chemistry of Functional Groups

The two functional groups of this compound—the secondary alcohol and the primary alkyl chloride—exhibit distinct reactivities, allowing for selective transformations.

Selective Oxidation of the Hydroxyl Group

The secondary hydroxyl group of this compound can be selectively oxidized to a ketone, yielding 2-(chloromethyl)cyclohexanone. A variety of modern and classical oxidizing agents can achieve this transformation with high chemoselectivity, leaving the chloromethyl group intact. libretexts.org

Mild reagents are preferred to prevent over-oxidation or side reactions. Commonly employed methods include:

Pyridinium chlorochromate (PCC): A versatile reagent that efficiently oxidizes secondary alcohols to ketones without affecting other sensitive functional groups. masterorganicchemistry.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine. It is known for its mild conditions and high yields. masterorganicchemistry.comlibretexts.org

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a reliable and selective oxidation of primary and secondary alcohols under neutral conditions. masterorganicchemistry.com

These methods are generally preferred over harsher oxidants like potassium permanganate (B83412) or chromic acid (Jones reagent), which could potentially lead to undesired side reactions due to their high reactivity. libretexts.orgwikipedia.org The selective oxidation provides a key intermediate, 2-(chloromethyl)cyclohexanone, which can be used in further synthetic manipulations. nih.gov

Table 2: Reagents for Selective Oxidation of this compound

| Reagent | Conditions | Advantage | Potential Byproducts |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) solvent | Mild, selective, commercially available | Chromium salts |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Low temperature (-78 °C), DCM | High yield, very mild conditions | Dimethyl sulfide, triethylammonium (B8662869) chloride |

| Dess-Martin Periodinane (DMP) | DCM or other aprotic solvents | Neutral pH, room temperature, high selectivity | Iodinane byproduct |

Reductive Transformations of the Chloromethyl Group

The chloromethyl group can be targeted for reduction, most commonly involving the hydrogenolysis of the carbon-chlorine bond to replace the chlorine atom with a hydrogen atom. This transformation converts this compound into 2-methylcyclohexanol (B165396).

Several methods can be employed for this reductive dehalogenation:

Catalytic Hydrogenation: This heterogeneous process typically uses a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas (H₂). pressbooks.pub It is a clean and effective method, although its success can depend on the absence of other reducible functional groups that might compete. eduncle.com

Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides. However, LiAlH₄ would also reduce a ketone if the alcohol group had been previously oxidized.

Dissolving Metal Reduction: Systems like sodium in a lower alcohol can also be used for reductive dehalogenation. google.com

Titanium-Catalyzed Hydrodehalogenation: Modern methods using titanium catalysts, such as Cp₂TiCl₂, in the presence of a reductant like ammonia (B1221849) borane, offer an alternative for the dehalogenation of unactivated alkyl halides. researchgate.net

These reductive methods are valuable for removing the halogen and producing the corresponding methyl-substituted cyclohexanol derivative. acs.org

Advanced Mechanistic Studies

Investigation of Reaction Intermediates and Transition States

The mechanistic pathways of the transformations of this compound, particularly its ring-expansion rearrangements, are elucidated through the study of transient species like reaction intermediates and transition states.

The key intermediate in the carbocationic rearrangement is the carbocation itself. Following the initial formation of a highly unstable primary carbocation, the system immediately rearranges. The crucial step is the 1,2-alkyl shift, which proceeds through a bridged transition state. In this transition state, the migrating carbon-carbon bond of the cyclohexane (B81311) ring is partially bonded to both its original position and the adjacent carbocationic center. masterorganicchemistry.comyoutube.com This "shared" state has a three-center, two-electron character before the new, more stable secondary or tertiary carbocation of the seven-membered ring is fully formed. youtube.com

Computational chemistry and kinetic studies are instrumental in characterizing these high-energy species. Theoretical calculations can model the energy profile of the reaction, identifying the structure and relative energies of the transition states and intermediates. libretexts.org For instance, in related systems, the transition state for a hydride or alkyl shift involves the migrating group being weakly interactive with both the carbon it is leaving and the carbon it is moving to. youtube.com Experimental evidence can be gathered through trapping experiments, where a nucleophile intercepts an intermediate, or by using spectroscopic techniques under specific conditions to observe transient species. The stereochemical outcome of the reaction, such as the retention of configuration in a migrating chiral group, can also provide profound insight into the geometry of the transition state. libretexts.org

Spectroscopic Elucidation of Reaction Pathways

The primary spectroscopic methods for tracking the transformations of this compound include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C), and Mass Spectrometry (MS). Each technique provides unique structural information that, when combined, allows for a comprehensive analysis of the starting material, intermediates, and final products.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key characteristic absorptions would be those corresponding to the hydroxyl (-OH) and the carbon-chlorine (C-Cl) groups. The IR spectrum of the starting material is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch, indicative of hydrogen bonding. nist.govresearchgate.netchemicalbook.com A strong C-O stretching vibration should also be present around 1050-1100 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Transformations of this compound, such as oxidation or elimination, would lead to distinct changes in the IR spectrum. For instance, oxidation of the alcohol to a ketone would be evidenced by the appearance of a strong C=O stretching band around 1715 cm⁻¹ and the disappearance of the O-H and C-O stretching bands of the alcohol. Elimination reactions, leading to the formation of an alkene, would be indicated by the appearance of a C=C stretching absorption around 1640-1680 cm⁻¹ and a =C-H stretching band above 3000 cm⁻¹.

Interactive Table: Expected IR Absorption Frequencies for this compound and Its Transformation Products

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H (alcohol) | 3200-3600 (broad) | Present in this compound; disappears upon oxidation. |

| C-O (alcohol) | 1050-1100 | Present in this compound. |

| C-Cl | 600-800 | Present in this compound. |

| C=O (ketone) | ~1715 | Appears upon oxidation of the secondary alcohol. |

| C=C (alkene) | 1640-1680 | Appears in elimination products. |

| =C-H (alkene) | 3000-3100 | Appears in elimination products. |

| C-H (alkane) | 2850-2960 | Present in all structures. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the cyclohexane ring. stackexchange.com The proton on the carbon bearing the hydroxyl group (CH-OH) would be expected to appear as a multiplet in the range of 3.5-4.0 ppm due to the deshielding effect of the oxygen atom. oregonstate.eduucl.ac.uk The protons of the chloromethyl group (-CH₂Cl) would likely resonate as a doublet or a more complex multiplet around 3.4-3.7 ppm. The remaining cyclohexyl protons would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.2 ppm. sigmaaldrich.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C-OH) would be found in the range of 65-75 ppm. oregonstate.educhegg.comchegg.com The carbon of the chloromethyl group (C-Cl) would likely appear around 45-55 ppm. The other five carbons of the cyclohexane ring would resonate at higher field, generally between 20 and 40 ppm. The exact chemical shifts would depend on the stereochemistry of the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-OH | 3.5 - 4.0 | 65 - 75 |

| CH₂-Cl | 3.4 - 3.7 | 45 - 55 |

| CH attached to CH₂Cl | 1.8 - 2.2 | 40 - 50 |

| Other ring CH₂ | 1.0 - 2.0 | 20 - 40 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular ion peak (M⁺) would be expected, although it may be weak. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. revisely.com

Common fragmentation pathways for cyclic alcohols include dehydration (loss of H₂O) and alpha-cleavage. reddit.com Therefore, significant fragments might be observed at m/z corresponding to the loss of water (M-18), the loss of the chloromethyl group (M-49), or the loss of HCl (M-36). The NIST WebBook provides mass spectral data for the closely related compound 2-chlorocyclohexanol, which shows prominent peaks that can be attributed to such fragmentation patterns. nist.gov

Interactive Table: Plausible Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment | Notes |

| M⁺ | [C₇H₁₃ClO]⁺ | Molecular ion. Expected to show an M+2 peak. |

| M-18 | [C₇H₁₁Cl]⁺ | Loss of H₂O. |

| M-36 | [C₇H₁₂O]⁺ | Loss of HCl. |

| M-49 | [C₆H₁₁O]⁺ | Loss of CH₂Cl. |

| 99/101 | [C₆H₁₀Cl]⁺ | Fragment resulting from ring cleavage and loss of CH₂O. |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation, a common fragment in cyclohexanols. |

| 57 | [C₄H₉]⁺ | Common alkyl fragment. |

By meticulously analyzing the changes in these spectroscopic features during a reaction, researchers can deduce the structural evolution from reactants to products, thereby elucidating the underlying reaction pathway.

Stereochemical and Conformational Analysis of 2 Chloromethyl Cyclohexanol

Investigation of Stereoisomerism: Cis-Trans Relationships and Chirality

The structure of 2-(Chloromethyl)cyclohexanol (B12915931), featuring substituents on adjacent carbons of a cyclohexane (B81311) ring, gives rise to stereoisomerism. This is primarily observed in the form of cis-trans isomerism and chirality, stemming from the presence of two stereogenic centers.

The two chiral centers in this compound are located at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the chloromethyl group). The presence of these two distinct stereocenters means that a maximum of 2² or four stereoisomers can exist. vaia.com These stereoisomers manifest as two pairs of enantiomers.

Cis-Trans Isomerism: The relative orientation of the hydroxyl (-OH) and chloromethyl (-CH₂Cl) groups on the cyclohexane ring defines the cis and trans isomers.

Cis Isomers: In the cis configuration, both the hydroxyl and chloromethyl groups are on the same face of the cyclohexane ring (both pointing up or both pointing down). libretexts.org The cis isomer of this compound is a meso compound. Although it contains two chiral centers (C1 and C2), the molecule as a whole is achiral because it possesses an internal plane of symmetry and is superimposable on its mirror image. libretexts.orgstackexchange.com The two forms, (1R,2S) and (1S,2R), are actually the same meso compound due to this symmetry. stackexchange.comnih.gov

Trans Isomers: In the trans configuration, the hydroxyl and chloromethyl groups are on opposite faces of the ring (one pointing up, the other down). libretexts.org The trans isomer is chiral and exists as a pair of enantiomers: (1R,2R)-2-(chloromethyl)cyclohexanol and (1S,2S)-2-(chloromethyl)cyclohexanol. libretexts.orgnih.gov These two molecules are non-superimposable mirror images of each other.

The relationship between the different stereoisomers is that the cis isomer is a diastereomer of the two trans enantiomers. libretexts.org

| Isomer Type | Stereoisomer | Configuration | Chirality |

| Cis | meso-2-(Chloromethyl)cyclohexanol | (1R, 2S) / (1S, 2R) | Achiral (meso) |

| Trans | (+)-trans-2-(Chloromethyl)cyclohexanol | (1R, 2R) | Chiral |

| Trans | (-)-trans-2-(Chloromethyl)cyclohexanol | (1S, 2S) | Chiral |

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound is not planar and adopts a stable chair conformation to minimize angle and torsional strain. gmu.edulibretexts.org This chair conformation is central to understanding the molecule's properties and reactivity.

Axial-Equatorial Preferences of Substituents

In a chair conformation, each carbon atom has two possible positions for its substituents: axial (pointing vertically up or down, parallel to the ring's axis) and equatorial (pointing outwards from the perimeter of the ring). vaia.comfiveable.me These positions are not equivalent in terms of energy, especially in substituted cyclohexanes.

Substituents in the axial position experience greater steric hindrance due to 1,3-diaxial interactions, which are unfavorable interactions with the other two axial substituents on the same side of the ring. youtube.com Consequently, bulkier substituents preferentially occupy the more spacious equatorial position to enhance stability. vaia.comfiveable.me The energy preference for a substituent to be in the equatorial position is quantified by its "A-value," with larger A-values indicating a stronger preference. fiveable.me

For the stereoisomers of this compound, the conformational equilibrium depends on the relative positions of the hydroxyl and chloromethyl groups:

Trans Isomers: In the trans-isomer, a ring flip interconverts a diequatorial conformer and a diaxial conformer. The diequatorial conformation, where both the -OH and -CH₂Cl groups are in equatorial positions, is significantly more stable than the diaxial conformation due to the avoidance of steric strain. youtube.com

Cis Isomers: The cis-isomer exists as an equilibrium between two chair conformers where one group is axial and the other is equatorial. A ring flip converts the axial group to equatorial and vice-versa. ucsb.edu The relative stability of these two conformers depends on the A-values of the hydroxyl and chloromethyl groups. The conformer with the larger group in the equatorial position will be favored.

| Substituent | A-value (kcal/mol) | Preference for Equatorial Position |

| -OH (hydroxyl) | ~0.9 | Strong |

| -CH₂Cl (chloromethyl) | ~1.7 | Very Strong |

Note: A-values are approximate and can vary slightly depending on the solvent and experimental conditions. The value for -CH₂Cl is comparable to an ethyl group.

Based on these values, the chloromethyl group has a stronger preference for the equatorial position than the hydroxyl group. Therefore, in the cis-isomer, the conformation where the chloromethyl group is equatorial and the hydroxyl group is axial is expected to be the more stable contributor to the equilibrium.

Dynamic Conformational Behavior and Inversion Barriers

The chair conformations of this compound are not static. At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or "ring inversion." wikipedia.orgyoutube.com During this process, one chair conformation converts into the other, causing all axial substituents to become equatorial and all equatorial substituents to become axial. wikipedia.orgyoutube.com

This inversion is not a simple one-step process. The molecule must pass through several higher-energy intermediate conformations, including the half-chair, the twist-boat, and the boat conformation. wikipedia.orgyoutube.com The half-chair is the transition state with the highest energy, representing the principal energy barrier to ring inversion. wikipedia.org For cyclohexane itself, this barrier is approximately 10-11 kcal/mol, allowing for about 100,000 flips per second at room temperature. libretexts.org The presence of substituents can slightly alter this barrier, but the dynamic process remains largely the same.

The rapid interconversion between chair conformers means that for most substituted cyclohexanes, including the isomers of this compound, it is impossible to isolate individual conformers at room temperature. wikipedia.org

Impact of Stereochemistry on Reactivity and Selectivity in Chemical Transformations

The spatial arrangement of atoms, or stereochemistry, is a critical factor that influences the reactivity and selectivity of chemical reactions. rijournals.comresearchgate.net In this compound, both the cis-trans isomerism and the conformational preferences of the substituents play a significant role in determining the outcome of chemical transformations.

The orientation of the reactive centers—the hydroxyl group and the carbon-chlorine bond—can dictate reaction rates and product formation. For instance, in nucleophilic substitution reactions (like Sₙ2) or elimination reactions (like E2), the stereochemical requirements of the transition state are paramount.

Example: Intramolecular Ether Formation (Williamson Ether Synthesis)

A classic example illustrating the impact of stereochemistry is the base-promoted intramolecular cyclization of 2-halohydrins to form epoxides. In the case of this compound, treatment with a base can lead to the formation of an oxirane (epoxide).

This reaction proceeds via an internal Sₙ2 mechanism. The hydroxyl group is deprotonated by the base to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom and displacing the chloride ion. For an Sₙ2 reaction to occur, the nucleophile must attack from the backside of the carbon-leaving group bond (anti-periplanar geometry).

Trans-Isomer: In the more stable diequatorial conformer of trans-2-(Chloromethyl)cyclohexanol, the -O⁻ nucleophile and the -CH₂Cl electrophile are not properly aligned for a backside attack. However, the molecule can adopt its less stable diaxial conformation. In this diaxial arrangement, the alkoxide and the chloromethyl group are positioned anti-periplanar to each other, which is the ideal geometry for the intramolecular Sₙ2 reaction to proceed, leading to the formation of the corresponding epoxide.

Cis-Isomer: In the cis-isomer, regardless of which conformer is present (ax-eq or eq-ax), the alkoxide and the leaving group can never achieve the required anti-periplanar arrangement for a direct intramolecular Sₙ2 reaction. Therefore, the rate of epoxide formation from the cis-isomer is significantly slower than from the trans-isomer and may proceed through alternative, higher-energy pathways or not at all, favoring other reactions like elimination if possible.

This demonstrates how the stereochemical relationship between the functional groups directly controls the feasibility and rate of a chemical reaction. researchgate.net The selectivity of a reaction can be entirely dependent on which stereoisomer is used as the starting material. rijournals.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, offering a molecular fingerprint. For 2-(chloromethyl)cyclohexanol (B12915931), these techniques are crucial for identifying its key functional groups and providing information about the conformational isomers (cis and trans) that arise from the relative orientations of the hydroxyl and chloromethyl substituents on the cyclohexane (B81311) ring.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at wavenumbers corresponding to the energies of these vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its primary functional groups. A prominent, broad absorption band is anticipated in the region of 3600-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding.

The C-H stretching vibrations of the cyclohexane ring and the chloromethyl group will appear in the 3000-2850 cm⁻¹ region. Specifically, the methylene (B1212753) (CH₂) groups of the cyclohexane ring and the chloromethyl group will show symmetric and asymmetric stretching bands.

The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the fingerprint region, typically around 1075-1000 cm⁻¹ . The exact position can give clues about the stereochemistry (axial vs. equatorial) of the hydroxyl group.

A key feature for identifying the chloromethyl group is the C-Cl stretching vibration. This bond typically gives rise to a moderate to strong absorption in the 800-600 cm⁻¹ range.

For comparison, the IR spectrum of the related compound, 2-chlorocyclohexanol, shows a broad O-H stretch around 3400 cm⁻¹, C-H stretches between 2940 and 2860 cm⁻¹, and a C-Cl stretch around 750 cm⁻¹. Similarly, 2-methylcyclohexanol (B165396) displays a prominent O-H stretch and C-H stretches, with the C-O stretch appearing around 1030 cm⁻¹. brainly.comnih.govnist.govchemicalbook.com The presence of the chloromethyl group in this compound is expected to influence the precise positions of these bands due to its electronic and steric effects.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3600-3200 | Strong, Broad |

| C-H Stretch | Alkane (Cyclohexane & CH₂Cl) | 3000-2850 | Strong |

| C-O Stretch | Secondary Alcohol | 1075-1000 | Strong |

| C-Cl Stretch | Alkyl Halide | 800-600 | Moderate to Strong |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. wikipedia.org A molecule's polarizability must change during a vibration for it to be Raman active.

In the Raman spectrum of this compound, the C-H stretching vibrations are expected to be strong, appearing in the 3000-2850 cm⁻¹ region. The cyclohexane ring vibrations, often referred to as "ring breathing" modes, will give rise to characteristic peaks in the fingerprint region, typically between 1200 cm⁻¹ and 800 cm⁻¹ . ias.ac.in The C-Cl stretch, also observable in the 800-600 cm⁻¹ range, is often a strong and distinct peak in the Raman spectrum, making it a valuable diagnostic tool. mdpi.com

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (Cyclohexane & CH₂Cl) | 3000-2850 | Strong |

| CH₂ Bend/Scissor | Cyclohexane | ~1450 | Moderate |

| C-O Stretch | Secondary Alcohol | 1075-1000 | Moderate |

| Cyclohexane Ring Modes | Cyclohexane | 1200-800 | Moderate to Strong |

| C-Cl Stretch | Alkyl Halide | 800-600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their neighboring protons.

For this compound, the ¹H NMR spectrum will be complex due to the number of non-equivalent protons on the cyclohexane ring. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

Hydroxyl Proton (OH): A broad singlet is expected, typically in the range of 1.5-4.0 ppm . Its chemical shift and appearance can be highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

Proton on C1 (CH-OH): The proton attached to the carbon bearing the hydroxyl group is expected to appear as a multiplet in the range of 3.5-4.0 ppm . Its downfield shift is due to the deshielding effect of the electronegative oxygen atom.

Protons on the Chloromethyl Group (CH₂Cl): The two protons of the chloromethyl group are diastereotopic and would ideally appear as two separate signals, likely doublets of doublets (an AB quartet), in the range of 3.4-3.8 ppm . This is due to the deshielding effect of the chlorine atom and coupling to the proton on C2.

Proton on C2 (CH-CH₂Cl): The proton on the carbon attached to the chloromethyl group will be a complex multiplet, likely in the range of 1.8-2.2 ppm .

Cyclohexane Ring Protons (CH₂): The remaining protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm . brainly.com

In comparison, the ¹H NMR spectrum of 2-methylcyclohexanol shows the proton attached to the hydroxyl-bearing carbon around 3.3-3.8 ppm and the methyl protons as a doublet around 0.9 ppm. chemicalbook.com For 2-chlorocyclohexanol, the proton on the chlorine-bearing carbon is shifted downfield to around 3.8-4.2 ppm. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OH | 1.5-4.0 | Broad Singlet |

| H-1 (CHOH) | 3.5-4.0 | Multiplet |

| CH₂Cl | 3.4-3.8 | Multiplet (AB quartet) |

| H-2 (CHCH₂Cl) | 1.8-2.2 | Multiplet |

| H-3, H-4, H-5, H-6 | 1.0-2.0 | Overlapping Multiplets |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

C1 (C-OH): The carbon atom bonded to the hydroxyl group is expected to resonate in the range of 70-80 ppm due to the deshielding effect of the oxygen atom.

C2 (C-CH₂Cl): The carbon atom bonded to the chloromethyl group will be shifted downfield, likely appearing in the 45-55 ppm range.

Chloromethyl Carbon (CH₂Cl): The carbon of the chloromethyl group is significantly deshielded by the chlorine atom and is expected to appear in the range of 40-50 ppm .

Cyclohexane Ring Carbons (C3, C4, C5, C6): The remaining four carbon atoms of the cyclohexane ring will appear in the upfield region, typically between 20 and 40 ppm .

For comparison, in 2-methylcyclohexanol, the carbon bearing the hydroxyl group (C1) appears around 71-76 ppm, and the methyl carbon is around 17-22 ppm. nih.govspectrabase.com In 2-chlorocyclohexanol, C1 is around 75 ppm, and the carbon bearing the chlorine (C2) is around 65 ppm. nih.govnih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 70-80 |

| C2 (C-CH₂Cl) | 45-55 |

| CH₂Cl | 40-50 |

| C3, C4, C5, C6 | 20-40 |

To unambiguously assign all the proton and carbon signals and to determine the stereochemistry of this compound, advanced multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between:

H-1 and the protons on C2 and C6.

H-2 and the protons on C1, C3, and the chloromethyl group.

The protons of the chloromethyl group and H-2.

Adjacent protons on the cyclohexane ring (e.g., H-3 with H-2 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment shows which protons are directly attached to which carbon atoms. sdsu.eduyoutube.com For this compound, the HSQC spectrum would show correlation cross-peaks between:

H-1 and C1.

H-2 and C2.

The protons of the chloromethyl group and its carbon.

The protons on C3, C4, C5, and C6 with their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com HMBC is crucial for establishing the connectivity of the entire molecule. Key expected correlations for this compound would include:

The protons of the chloromethyl group showing correlations to C1 and C2.

H-1 showing correlations to C2, C3, and C6.

H-2 showing correlations to C1, C3, C4, and the chloromethyl carbon.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information is fundamental for determining the molecular weight of a compound and can provide significant structural insights through the analysis of fragmentation patterns.

For this compound, the molecular weight is a critical piece of data for confirming its elemental composition of C₇H₁₃ClO. The theoretical monoisotopic mass of this compound is 148.0655 g/mol , and its nominal molecular weight is approximately 148.62 g/mol . High-resolution mass spectrometry (HRMS) would be capable of measuring the mass with high precision, allowing for the unambiguous determination of the elemental formula.

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a peak for the ³⁵Cl isotope (M⁺) and a peak for the ³⁷Cl isotope (M+2⁺) in an approximate 3:1 ratio of intensities.

Key fragmentation pathways for this compound would likely include:

Loss of a chlorine atom: This would result in a fragment ion at [M - Cl]⁺.

Loss of a chloromethyl radical: This would lead to a fragment ion at [M - CH₂Cl]⁺.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at [M - H₂O]⁺.

Ring-opening and subsequent fragmentation: The cyclohexyl ring can undergo cleavage, leading to a variety of smaller fragment ions. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and subsequent rearrangements are common in the mass spectra of cyclohexanol (B46403) derivatives. reddit.com

A hypothetical fragmentation analysis is presented in the table below.

| Fragment Ion | m/z (for ³⁵Cl) | Possible Structure/Origin |

| [C₇H₁₃ClO]⁺ | 148 | Molecular Ion |

| [C₇H₁₃O]⁺ | 113 | Loss of Cl radical |

| [C₆H₁₀O]⁺ | 98 | Loss of CH₂Cl radical |

| [C₇H₁₁Cl]⁺ | 130 | Loss of H₂O |

| [C₄H₇]⁺ | 55 | Ring fragmentation |

| [C₃H₅]⁺ | 41 | Ring fragmentation |

This table presents a hypothetical fragmentation pattern for this compound based on common fragmentation mechanisms of similar compounds.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chiral Analysis

While mass spectrometry provides information about the molecular formula and connectivity, it cannot differentiate between enantiomers. For chiral molecules like this compound, chiroptical techniques such as electronic absorption and circular dichroism (CD) spectroscopy are essential for stereochemical characterization. nih.govjascoinc.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. The chromophores in this compound, primarily the C-Cl and C-O single bonds, exhibit electronic transitions at high energies, typically in the far-UV region. The absorption spectrum would likely show a featureless end-absorption rather than distinct peaks in the conventional UV-Vis range (200-800 nm). The primary utility of electronic absorption spectroscopy in this context is to identify a suitable wavelength for CD spectroscopic analysis. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. mdpi.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov While enantiomers have identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they interact differently with circularly polarized light. This differential interaction gives rise to a CD spectrum, which is a plot of the difference in absorbance (ΔA) versus wavelength.

The CD spectrum of one enantiomer of this compound will be the mirror image of the CD spectrum of the other enantiomer. researchgate.net A positive Cotton effect (a positive peak in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect (a negative peak) for the other at the same wavelength. This property allows for the direct differentiation and quantification of enantiomers in a sample. jasco-global.com

The combination of HPLC with a CD detector (HPLC-CD) is a particularly powerful method for the analysis of chiral compounds. jascoinc.comjasco-global.com This technique allows for the physical separation of the enantiomers on a chiral stationary phase, followed by their detection and characterization by CD spectroscopy. This provides information on the enantiomeric purity (or enantiomeric excess) of a sample.

A hypothetical CD spectrum for the enantiomers of this compound would exhibit Cotton effects in the far-UV region, corresponding to the electronic transitions of the chiral centers. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the enantiomer.

| Enantiomer | Hypothetical Wavelength (nm) | Hypothetical CD Signal (mdeg) |

| (1R,2R)-2-(Chloromethyl)cyclohexanol | 210 | +10 |

| (1S,2S)-2-(Chloromethyl)cyclohexanol | 210 | -10 |

| Racemic Mixture | 210 | 0 |

This table presents hypothetical CD data for the enantiomers of this compound to illustrate the principle of mirror-image spectra for enantiomers.

By comparing the experimental CD spectrum of an unknown sample of this compound to the known spectra of the pure enantiomers (or to spectra predicted by theoretical calculations), the absolute configuration of the molecule can be determined.

Computational Chemistry Approaches in Understanding 2 Chloromethyl Cyclohexanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and the corresponding energy of the system.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its balance of computational cost and accuracy. arxiv.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a molecule from its electron density. This approach is well-suited for determining the ground-state properties of medium-sized organic molecules like 2-(Chloromethyl)cyclohexanol (B12915931).

DFT calculations can be used to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms. From this optimized geometry, various electronic properties can be derived, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment. The energies of HOMO and LUMO are crucial for understanding a molecule's reactivity, with the energy gap between them indicating chemical stability. researchgate.net

A variety of exchange-correlation functionals are available within DFT, which are approximations of the exact exchange-correlation energy. The choice of functional, such as B3LYP, and the basis set, like 6-31G(d,p) or larger, is critical for obtaining reliable results that can be compared with experimental data. nih.govmdpi.com For instance, DFT has been effectively used to study the thermodynamic properties and molecular interactions in mixtures containing cyclohexanol (B46403) derivatives. researchgate.net

Table 1: Representative Ground State Properties of this compound Obtainable from DFT Calculations

| Property | Description |

| Optimized Molecular Geometry | The three-dimensional coordinates of each atom corresponding to the minimum energy structure. This includes bond lengths, bond angles, and dihedral angles. |

| Total Electronic Energy | The total energy of the molecule in its electronic ground state. |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital, which is related to the molecule's ability to donate electrons. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, which is related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which provides an indication of the molecule's chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the distribution of partial charges on its atoms. |

| Mulliken Atomic Charges | An estimation of the partial charge on each atom in the molecule, which can help in understanding electrostatic interactions and reactive sites. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. These methods are generally more computationally demanding than DFT but can provide higher accuracy, especially for systems where DFT functionals may not be adequate. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

These high-accuracy calculations are particularly valuable for benchmarking the results obtained from more approximate methods like DFT. canterbury.ac.nz They can provide very precise values for molecular geometries and energies, which are essential for a detailed understanding of the molecule's potential energy surface.

Computational Exploration of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying a chemical reaction computationally is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Various algorithms exist to locate this first-order saddle point on the potential energy surface. Once the transition state is found, its structure provides crucial information about the bond-breaking and bond-forming processes.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS indeed connects the desired species. nih.gov This analysis provides a detailed picture of the geometric changes that occur throughout the reaction.

Molecular Dynamics Simulations of Reactive Processes

While quantum chemical calculations typically focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations introduce the element of time and temperature. Reactive MD simulations, using force fields that can describe bond formation and breakage (like ReaxFF), can simulate the dynamic evolution of a chemical system. nih.gov These simulations can reveal complex reaction pathways, including competing reactions and the influence of the surrounding environment (e.g., solvent) on the reaction outcome. For a molecule like this compound, MD simulations could be used to study its conformational changes and potential intramolecular reactions.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

By calculating the second derivatives of the energy with respect to the atomic positions, one can compute the vibrational frequencies of a molecule. These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated vibrational spectrum with an experimental one can help in assigning the observed spectral bands to specific molecular motions. nih.gov For complex molecules, scaling factors are often applied to the calculated frequencies to improve agreement with experimental data due to approximations in the computational methods and the neglect of anharmonicity. mdpi.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei and can be a powerful tool for structural elucidation. mdpi.com

Table 2: Computationally Predictable Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies and their corresponding intensities. |

| Raman Spectroscopy | Raman scattering activities and frequencies. |

| NMR Spectroscopy | Isotropic shielding values (which are converted to chemical shifts) for nuclei like ¹H and ¹³C, and spin-spin coupling constants. |

Note: As with ground state properties, specific predicted spectroscopic data for this compound would require dedicated computational investigation as they are not currently available in published literature.

Conformational Landscape Mapping and Intermolecular Interaction Analysis

In general, the conformational analysis of substituted cyclohexanols involves the investigation of various chair and boat conformations, as well as the axial and equatorial positioning of the substituents. For this compound, key considerations would be the relative energies of the cis and trans diastereomers and their respective conformers. The stability of these conformers is influenced by a combination of steric and electronic effects.

The primary chair conformations for trans-2-(Chloromethyl)cyclohexanol would be the diequatorial and diaxial forms. For the cis isomer, the conformers would have one substituent in an axial position and the other in an equatorial position. The relative stability of these conformers is typically dictated by the A-values of the substituents, which quantify their steric demand in an axial position.

Furthermore, the presence of the hydroxyl (-OH) and chloromethyl (-CH2Cl) groups allows for the possibility of intramolecular hydrogen bonding. This type of interaction, where the hydroxyl proton interacts with the chlorine atom or vice versa, could significantly influence the conformational preferences, potentially stabilizing conformers that would otherwise be considered higher in energy due to steric strain. The strength of such an intramolecular hydrogen bond would depend on the geometry of the conformer, specifically the distance and angle between the donor and acceptor atoms.

Intermolecular interactions are also crucial in determining the properties of this compound in condensed phases. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks between molecules. The chloromethyl group can also participate in weaker dipole-dipole interactions. Computational studies on analogous systems often employ methods to quantify the energies of these interactions, providing insight into the binding motifs and bulk properties of the substance.

While detailed research findings and data tables for this compound are not available, the principles of conformational analysis and intermolecular interactions in substituted cyclohexanes provide a theoretical framework for understanding its behavior. Future computational studies would be necessary to elucidate the specific conformational landscape and interaction energies for this compound.

Research Applications and Methodological Development Utilizing 2 Chloromethyl Cyclohexanol

Role as a Versatile Intermediate in Complex Organic Synthesis

The strategic placement of two different reactive sites on a cyclic core makes 2-(chloromethyl)cyclohexanol (B12915931) a versatile building block in organic synthesis. This allows for sequential and selective reactions, enabling the construction of intricate molecular architectures.

Precursor in the Synthesis of Bioactive Molecules and Fine Chemicals